Cas no 1428357-01-0 (2-4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-ylpyrimidine)

2-4-(1-Methanesulfonylazetidine-3-carbonyl)piperazin-1-ylpyrimidine is a heterocyclic compound featuring a pyrimidine core linked to a piperazine moiety, further functionalized with a methanesulfonyl-substituted azetidine carbonyl group. This structure confers potential utility in medicinal chemistry, particularly as an intermediate or scaffold for kinase inhibitors or other biologically active molecules. The sulfonyl and carbonyl groups enhance solubility and binding interactions, while the azetidine ring contributes to conformational rigidity. Its modular design allows for further derivatization, making it valuable for structure-activity relationship (SAR) studies. The compound’s well-defined synthetic route and stability under standard conditions facilitate its use in research and development applications.
2-4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-ylpyrimidine structure
1428357-01-0 structure
Product name:2-4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-ylpyrimidine
CAS No:1428357-01-0
MF:C13H19N5O3S
MW:325.386660814285
CID:6383117
PubChem ID:71785518

2-4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-ylpyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2-4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-ylpyrimidine
    • 1428357-01-0
    • AKOS024533113
    • (1-methylsulfonylazetidin-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
    • 2-[4-(1-METHANESULFONYLAZETIDINE-3-CARBONYL)PIPERAZIN-1-YL]PYRIMIDINE
    • VU0532882-1
    • F6125-2824
    • (1-(methylsulfonyl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
    • Inchi: 1S/C13H19N5O3S/c1-22(20,21)18-9-11(10-18)12(19)16-5-7-17(8-6-16)13-14-3-2-4-15-13/h2-4,11H,5-10H2,1H3
    • InChI Key: ZGXHWPGDNVZUPM-UHFFFAOYSA-N
    • SMILES: S(C)(N1CC(C(N2CCN(C3N=CC=CN=3)CC2)=O)C1)(=O)=O

Computed Properties

  • Exact Mass: 325.12086066g/mol
  • Monoisotopic Mass: 325.12086066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 500
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topological Polar Surface Area: 95.1Ų

2-4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-ylpyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6125-2824-2μmol
2-[4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-yl]pyrimidine
1428357-01-0
2μmol
$57.0 2023-09-09
Life Chemicals
F6125-2824-25mg
2-[4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-yl]pyrimidine
1428357-01-0
25mg
$109.0 2023-09-09
Life Chemicals
F6125-2824-30mg
2-[4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-yl]pyrimidine
1428357-01-0
30mg
$119.0 2023-09-09
Life Chemicals
F6125-2824-5μmol
2-[4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-yl]pyrimidine
1428357-01-0
5μmol
$63.0 2023-09-09
Life Chemicals
F6125-2824-10μmol
2-[4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-yl]pyrimidine
1428357-01-0
10μmol
$69.0 2023-09-09
Life Chemicals
F6125-2824-4mg
2-[4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-yl]pyrimidine
1428357-01-0
4mg
$66.0 2023-09-09
Life Chemicals
F6125-2824-5mg
2-[4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-yl]pyrimidine
1428357-01-0
5mg
$69.0 2023-09-09
Life Chemicals
F6125-2824-20mg
2-[4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-yl]pyrimidine
1428357-01-0
20mg
$99.0 2023-09-09
Life Chemicals
F6125-2824-10mg
2-[4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-yl]pyrimidine
1428357-01-0
10mg
$79.0 2023-09-09
Life Chemicals
F6125-2824-1mg
2-[4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-yl]pyrimidine
1428357-01-0
1mg
$54.0 2023-09-09

Additional information on 2-4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-ylpyrimidine

Introduction to 2-4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-ylpyrimidine and CAS No. 1428357-01-0

2-4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-ylpyrimidine, a compound with the CAS number 1428357-01-0, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential therapeutic applications. The structural framework of this molecule incorporates several key functional groups, including a piperazine moiety and a pyrimidine ring, which are well-documented for their role in modulating biological pathways.

The piperazine component is particularly noteworthy for its versatility in drug design. Piperazine derivatives are widely recognized for their ability to interact with various biological targets, making them valuable in the development of drugs targeting neurological disorders, cardiovascular diseases, and infections. In contrast, the pyrimidine ring is a cornerstone in medicinal chemistry, frequently employed in the synthesis of antiviral, anticancer, and antimicrobial agents. The combination of these two structural elements in 2-4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-ylpyrimidine suggests a multifaceted pharmacological profile.

The presence of the 1-methanesulfonylazetidine-3-carbonyl group adds another layer of complexity to the molecule's pharmacological potential. This moiety has been explored in various research studies for its ability to enhance binding affinity and selectivity towards specific biological receptors. The methanesulfonyl group, in particular, is known for its ability to improve metabolic stability and oral bioavailability, which are critical factors in drug development.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to delve deeper into the interactions between 2-4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-ylpyrimidine and its biological targets. These studies have revealed promising insights into its potential as an inhibitor of kinases and other enzymes involved in cancer progression. The compound's ability to disrupt key signaling pathways has made it a subject of interest for preclinical trials targeting various forms of cancer.

In addition to its applications in oncology, 2-4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-ylpyrimidine has shown promise in treating inflammatory diseases. Research indicates that the compound can modulate inflammatory responses by interacting with cytokine receptors and other inflammatory mediators. This has opened up new avenues for therapeutic intervention in conditions such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of 2-4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-ylpyrimidine involves a series of well-established organic reactions, including condensation, cyclization, and functional group transformations. The synthetic route is designed to maximize yield while maintaining high purity standards, ensuring that the final product is suitable for further pharmacological evaluation. Advances in green chemistry have also influenced the synthesis process, leading to more environmentally friendly methodologies that reduce waste and energy consumption.

The pharmacokinetic properties of 2-4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-ylpyrimidine have been thoroughly investigated through both in vitro and in vivo studies. These investigations have provided valuable data on its absorption, distribution, metabolism, and excretion (ADME) profiles. The compound exhibits favorable pharmacokinetic characteristics, including reasonable bioavailability and a moderate half-life, which are essential for effective therapeutic dosing.

Ongoing clinical trials are evaluating the safety and efficacy of 2-4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-ylpyrimidine in patients with advanced stages of various diseases. Preliminary results from these trials are encouraging, suggesting that the compound can significantly improve patient outcomes when used as part of combination therapy regimens. The integration of this molecule with other therapeutic agents has opened up new possibilities for treating complex diseases that require multifaceted approaches.

The future prospects for 2-4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-ylpyrimidine are vast. Ongoing research is exploring its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier makes it an attractive candidate for developing treatments that target neurological disorders directly.

In conclusion, 2-4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-ylpyrimidine (CAS No. 1428357-01) represents a significant contribution to pharmaceutical chemistry. Its unique structural features and promising pharmacological properties make it a valuable asset in the development of new drugs targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in modern medicine.

Recommend Articles

Recommended suppliers
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
江苏科伦多食品配料有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
江苏科伦多食品配料有限公司
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent